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molecular formula C9H8BrNS B8663880 5-Bromo-2-ethyl-1,3-benzothiazole CAS No. 406232-92-6

5-Bromo-2-ethyl-1,3-benzothiazole

Cat. No. B8663880
M. Wt: 242.14 g/mol
InChI Key: HDHYNAPSFXORPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504512B2

Procedure details

A 0° C. solution of diisopropylamine (340 μL, 2.41 mmol) in THF (3 mL) was treated with 2.5M n-butyllithium in hexanes (0.88 mL), stirred for 20 minutes, added to a −78° C. solution of 5-bromo-2-methyl-1,3-benzothiazole (250 mg, 1.10 mmol) in THF (3 mL), stirred for 30 minutes, treated with iodomethane (340 μL, 5.50 mmol), and stirred for 1 hour. The mixture was diluted with ethyl acetate (50 mL), washed sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL), dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 30% hexanes/dichloromethane to provide the desired product. MS (DCI) m/e 242 (M+H)+.
Quantity
340 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.88 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
340 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:15]=[CH:16][C:17]2[S:21][C:20]([CH3:22])=[N:19][C:18]=2[CH:23]=1.IC>C1COCC1.C(OCC)(=O)C>[Br:13][C:14]1[CH:15]=[CH:16][C:17]2[S:21][C:20]([CH2:22][CH3:1])=[N:19][C:18]=2[CH:23]=1

Inputs

Step One
Name
Quantity
340 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0.88 mL
Type
solvent
Smiles
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
340 μL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed sequentially with 1M HCl (5 mL), water (5 mL), and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 30% hexanes/dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(S2)CC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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